molecular formula C17H11F4N3O2 B10945558 1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10945558
M. Wt: 365.28 g/mol
InChI Key: ZBHYWQGWQAKSJP-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a phenoxymethyl group, a tetrafluorophenyl group, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-(Phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(Phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H11F4N3O2

Molecular Weight

365.28 g/mol

IUPAC Name

1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H11F4N3O2/c18-11-8-12(19)15(21)16(14(11)20)22-17(25)13-6-7-24(23-13)9-26-10-4-2-1-3-5-10/h1-8H,9H2,(H,22,25)

InChI Key

ZBHYWQGWQAKSJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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